molecular formula C7H14ClNO B2769522 5-Oxa-8-azaspiro[2.6]nonane hydrochloride CAS No. 2460750-18-7

5-Oxa-8-azaspiro[2.6]nonane hydrochloride

Cat. No.: B2769522
CAS No.: 2460750-18-7
M. Wt: 163.65
InChI Key: TZRPENPTWXQXSR-UHFFFAOYSA-N
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Description

5-Oxa-8-azaspiro[2.6]nonane hydrochloride: is a chemical compound with the molecular formula C7H13NO·HCl . It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-8-azaspiro[2.6]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include:

    Purification: Techniques such as recrystallization or chromatography

    Quality Control: Analytical methods like HPLC or NMR to verify the compound’s purity and structure

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis
  • Employed in the development of new synthetic methodologies

Biology:

  • Investigated for its potential biological activity
  • Studied for its interactions with biological macromolecules

Medicine:

  • Explored as a potential pharmaceutical intermediate
  • Evaluated for its therapeutic properties in various disease models

Industry:

  • Utilized in the production of specialty chemicals
  • Applied in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-Oxa-8-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may:

  • Bind to enzymes or receptors, modulating their activity
  • Interact with nucleic acids, affecting gene expression
  • Influence cellular pathways, leading to changes in cell behavior

Comparison with Similar Compounds

  • 5-Oxa-8-azaspiro[2.6]nonane
  • 8-Azaspiro[2.6]nonane
  • 5-Oxa-8-azaspiro[3.6]decane

Uniqueness: 5-Oxa-8-azaspiro[2.6]nonane hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-oxa-8-azaspiro[2.6]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(1)5-8-3-4-9-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRPENPTWXQXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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